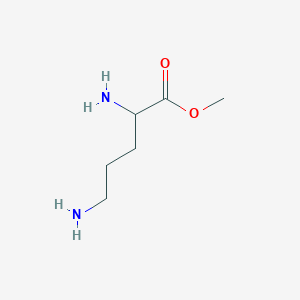
5-(Allyloxycarbonylamino)-1-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its discovery or synthesis .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique frequently applied in organic synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity. These properties can often be predicted based on the compound’s structure .科学的研究の応用
Biofuel Applications
1-Pentanol and its derivatives have been studied for their potential as biofuels. Higher alcohols like 1-pentanol offer better fuel characteristics compared to lower-chain alcohols, making them promising candidates for diesel engines. Their blends with diesel have shown potential in improving engine performance and reducing emissions. The addition of 1-pentanol to diesel can decrease the heating value and cetane number of the blends but also impacts exhaust gas temperature positively. However, it increases carbon monoxide (CO) and hydrocarbon (HC) emissions while having a mixed impact on oxides of nitrogen (NOx) emissions (Yilmaz & Atmanli, 2017).
Combustion and Emission Characteristics
Experimental studies have assessed the performance and emission characteristics of engines fueled with 1-pentanol/diesel blends. Results indicate that while the performance of the engine may reduce with higher 1-pentanol proportions, such blends could mitigate toxic emissions and reduce dependency on diesel fuel. Emissions like NOx significantly drop, with a slight increase in HC and CO emissions, suggesting a trade-off between performance and environmental impact (Santhosh et al., 2020).
Synthesis of Chemicals from Biomass
The synthesis of useful chemicals from biomass-derived compounds, including those related to 1-pentanol, has been explored. A process developed for the synthesis of 5-amino-1-pentanol from biomass-derived dihydropyran demonstrated the feasibility of producing valuable chemicals through reductive amination over supported Ni catalysts. This indicates a sustainable approach to synthesizing chemicals of industrial importance from renewable resources (Li et al., 2020).
Oxidation and Reaction Studies
Kinetic and product studies on the oxidation of 1-pentanol by OH radicals have provided insights into atmospheric degradation mechanisms and the formation of various aldehydes. These studies are crucial for understanding the environmental impact and atmospheric behavior of alcohol emissions, potentially guiding strategies for mitigating air pollution (Cavalli et al., 2000).
作用機序
Safety and Hazards
特性
IUPAC Name |
prop-2-enyl N-(5-hydroxypentyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-8-13-9(12)10-6-4-3-5-7-11/h2,11H,1,3-8H2,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACCNNJQBLQJBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403296 |
Source


|
| Record name | 5-(Allyloxycarbonylamino)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
221895-82-5 |
Source


|
| Record name | 5-(Allyloxycarbonylamino)-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Allyloxycarbonylamino)-1-pentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)
